AC-94149

Imidazolinone herbicides Chiral synthesis Enantiomeric purity

AC-94149, systematically named 2-amino-2,3-dimethylbutyronitrile (ADBN), is a substituted aminonitrile with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g·mol⁻¹. It serves as the indispensable nitrogen-bearing building block for the synthesis of multiple commercial imidazolinone herbicides—including imazamethabenz, imazapyr, imazethapyr, imazaquin, and imazamox—which collectively represent a multi-billion-dollar class of acetolactate synthase (ALS)-inhibiting agrochemicals.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 13893-53-3
Cat. No. B050279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-94149
CAS13893-53-3
Synonyms(±)-2-Amino-2,3-dimethylbutyronitrile;  (±)-2-Amino-2-cyano-3-methylbutane;  2-Amino-2,3-dimethylbutyronitrile;  AC 94149
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C#N)N
InChIInChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3
InChIKeyCAOHBROWLMCZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AC-94149 (CAS 13893-53-3) Procurement Guide: Technical Identity and Role as a Key Imidazolinone Herbicide Intermediate


AC-94149, systematically named 2-amino-2,3-dimethylbutyronitrile (ADBN), is a substituted aminonitrile with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g·mol⁻¹ [1]. It serves as the indispensable nitrogen-bearing building block for the synthesis of multiple commercial imidazolinone herbicides—including imazamethabenz, imazapyr, imazethapyr, imazaquin, and imazamox—which collectively represent a multi-billion-dollar class of acetolactate synthase (ALS)-inhibiting agrochemicals . The compound is supplied as a colorless to pale-yellow liquid with a boiling point of approximately 173 °C (at 760 mmHg), a density of 0.896 g·cm⁻³, and is typically stored under inert atmosphere at 2–8 °C to prevent degradation [1].

Why Generic Aminonitrile Substitution Fails: Critical Differentiation of AC-94149 for Imidazolinone Synthesis


Substituting AC-94149 with a structurally similar aminonitrile or the corresponding amide (2-amino-2,3-dimethylbutyramide, ADBA) in imidazolinone synthesis introduces quantifiable penalties in stereochemical fidelity, process yield, and operational simplicity. The racemic nature of AC-94149 dictates the enantiomeric composition of the downstream herbicide: racemic ADBN produces racemic imidazolinones whose herbicidal activity is only approximately 50–55 % that of the R‑enantiomer [1]. Conversely, when enantiopure (R)‑ADBN is required, it racemizes with a half-life of less than 8 hours at room temperature unless formulated as a stabilized solution [2]. Furthermore, the nitrile functionality of AC-94149 enables direct enzymatic hydration to ADBA with yields reaching 97.3 %, a route that outperforms all previously reported chemical and enzymatic methods [3]. These interdependent properties mean that a procurement decision based solely on nominal structural similarity—without accounting for enantiomeric stability, physical form, and biocatalytic compatibility—will directly compromise herbicidal potency, process efficiency, and overall cost-of-goods.

Quantitative Evidence for AC-94149 Differentiation Against Closest Analogs: A Technical Selection Guide


Enantiomeric Fidelity and Herbicidal Potency: (R)-ADBN vs. Racemic ADBN in Imidazolinone Synthesis

The herbicidal activity of imidazolinones prepared from enantiopure (R)-2-amino-2,3-dimethylbutyronitrile is approximately 1.8‑ to 2‑fold greater than that of the corresponding racemic products derived from racemic ADBN (AC-94149) [1]. The stereospecific process described in U.S. Patent 6,339,158 enables the direct preparation of essentially enantiomerically pure R‑imidazolinones from (R)-ADBN with substantially complete retention of optical purity, thereby eliminating the prior formation and isolation of (R)-2-amino-2,3-dimethylbutyramide, a step documented as difficult to execute at scale [2]. This means that procuring AC-94149 (racemic ADBN) commits the user to a racemic herbicide product with inherently lower specific activity, whereas sourcing resolved (R)-ADBN—or a stabilized composition thereof—directly translates into a twofold potency advantage in the final formulated herbicide.

Imidazolinone herbicides Chiral synthesis Enantiomeric purity

Storage Stability of Enantiopure ADBN: Stabilized (R)-ADBN Composition vs. Neat (R)-ADBN

Neat (R)-2-amino-2,3-dimethylbutyronitrile is intrinsically unstable and undergoes racemization with a half-life estimated at less than 8 hours at room temperature, rendering it impractical for use in a manufacturing setting without immediate consumption [1]. European Patent EP 1 050 529 A2 discloses a stabilized chiral composition comprising up to 65 % by weight of (R)-ADBN dissolved in a substantially water‑free, non‑polar solvent; this formulation remains storage‑stable for prolonged periods at temperatures up to 25 °C and can be employed directly in manufacturing processes [2]. For procurement, this means that ordering AC-94149 as the neat racemic compound does not address the enantiopure requirement, whereas sourcing a pre‑stabilized (R)-ADBN composition is essential for any process targeting chiral imidazolinone herbicides.

Chiral intermediate stability Racemization kinetics Herbicide manufacturing

Biocatalytic Conversion Efficiency: ADBN Hydration Yield vs. Previously Reported Chemical and Enzymatic Methods

The nitrile hydratase‑catalyzed hydration of AC-94149 (ADBN) to 2-amino-2,3-dimethylbutyramide (ADBA) using a fluorous solvent–aqueous biphasic system (HFE‑7100/H₂O, 10 % v/v) achieved an average ADBA yield of 97.3 % over an entire batch reaction, which is demonstrably higher than yields obtained with all previously reported chemical or enzymatic methods [1]. Earlier enzymatic processes using whole cells of Rhodococcus boritolerans CCTCC M 208108 in an n‑hexane/water biphasic system produced ADBA at 50 g·L⁻¹ with 91 % yield and a catalyst productivity of 6.3 g product·g⁻¹ catalyst [2]. A preceding study using Rhodococcus qingshengii achieved 33.8 g·L⁻¹ ADBA (84.5 % yield) at 10 °C—2.5‑fold higher than the yield at 30 °C—demonstrating strong temperature dependence of the biotransformation [3]. These data establish ADBN as a substrate capable of near‑quantitative conversion under optimized biocatalytic conditions, a property not shared by its amide counterpart ADBA, which cannot serve as a precursor in this direction.

Biocatalysis Nitrile hydratase Green chemistry ADBA synthesis

Physical Form Impact on Process Engineering: Liquid ADBN vs. Solid ADBA

AC-94149 (ADBN) is a free‑flowing liquid at ambient temperature (melting point ‑5 °C to ‑2 °C; boiling point ~173 °C at 760 mmHg; density 0.896 g·cm⁻³) [1], whereas its closest structural analog, 2-amino-2,3-dimethylbutyramide (ADBA, CAS 40963-14-2), is an off‑white to white crystalline solid with a melting point of 62–76 °C and a density of 0.982 g·cm⁻³ . The liquid nature of ADBN permits direct metering into reaction vessels without a pre‑dissolution step, facilitates continuous‑flow processing, and is compatible with the non‑polar, water‑free solvent systems required for the stereospecific imidazolinone cyclization disclosed in U.S. Patent 6,339,158 [2]. In contrast, solid ADBA requires solvent dissolution and/or heating before use, adding unit operations, cycle time, and energy cost to the manufacturing sequence.

Process chemistry Continuous manufacturing Physical form selection

Process Simplification: Direct (R)-ADBN Route vs. (R)-ADBA Isolation Route for Chiral Imidazolinones

The prior art method for preparing chiral imidazolinone herbicides required the isolation of enantiopure (R)-2-amino-2,3-dimethylbutyramide, obtained via hydrolysis of chiral (R)-ADBN—a step explicitly described as difficult to isolate and scale [1]. The invention of U.S. Patent 6,339,158 demonstrates that (R)-ADBN can be employed directly in the imidazolinone ring‑forming reaction with a non‑polar, water‑free solvent, achieving substantially complete retention of enantiomeric purity from the aminonitrile starting material to the final herbicidal product without any intermediate amide isolation [2]. This eliminates an entire hydrolysis and isolation step, reducing the synthetic sequence by at least one unit operation and avoiding yield losses associated with the difficult amide workup.

Process chemistry Chiral synthesis Operational complexity Step reduction

Validated Application Scenarios for AC-94149 Based on Quantitative Differentiation Evidence


Synthesis of Racemic Imidazolinone Herbicides via the Nitrile Route

For manufacturers producing racemic imidazolinone herbicides (e.g., generic imazethapyr or imazamox), AC-94149 (racemic ADBN) is the direct‑use intermediate that requires no chiral resolution. The liquid physical form [1] allows straightforward metering into the reaction vessel, while the nitrile group serves as a latent precursor to the imidazolinone ring. This scenario leverages AC-94149's compatibility with industrial‑scale batch and continuous‑flow reactors, minimizing pre‑processing steps.

Enzymatic Production of 2-Amino-2,3-dimethylbutyramide (ADBA) via Whole‑Cell Biocatalysis

When the target is ADBA—whether as a standalone intermediate or for conversion to chiral herbicides—AC-94149 is the optimal substrate for nitrile hydratase‑catalyzed hydration. With a demonstrated biocatalytic yield of 97.3 % in a green fluorous biphasic system [2], this route outperforms all previously reported chemical and enzymatic alternatives. Procurement of high‑purity ADBN (≥97 %) ensures minimal side reactions and maximizes catalyst lifetime.

Direct Stereospecific Synthesis of R‑Imidazolinone Herbicides from Stabilized (R)-ADBN

For agrochemical companies developing or manufacturing single‑enantiomer imidazolinone herbicides, the direct (R)-ADBN route eliminates the prior isolation of (R)-ADBA and delivers approximately 1.8–2‑fold higher herbicidal activity per unit mass of final product [3]. However, because neat (R)-ADBN racemizes with a half‑life under 8 hours at ambient temperature, procurement must specify a stabilized composition (up to 65 % (R)-ADBN in a water‑free non‑polar solvent) to ensure storage stability and process reproducibility [4].

Continuous‑Flow Imidazolinone Manufacturing with Direct Liquid Intermediate Feeding

The liquid nature of AC-94149 (mp ‑5 °C to ‑2 °C) uniquely supports continuous‑flow manufacturing platforms where solid intermediates would require heated dissolution systems. In a continuous‑flow imidazolinone synthesis, ADBN can be directly pumped into the reactor train without solvent dilution, reducing residence time and improving heat transfer. This process advantage is not available when using the solid amide analog ADBA [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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